LogP Differentiation: Enhanced Lipophilicity vs. Non-tert-Butyl Aminopyrazoles
3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine exhibits an XLogP3-AA value of 3.1 [1] (and an experimentally correlated LogP of 3.52 ), placing it in the moderately lipophilic range optimal for passive membrane permeability while retaining aqueous solubility. In contrast, the non-tert-butyl analog 3-(2-bromophenyl)-1H-pyrazol-5-amine (lacking the N1-tert-butyl group) has a predicted LogP of approximately 1.2 [2]. The tert-butyl modification increases lipophilicity by approximately 2 LogP units relative to the unsubstituted parent scaffold.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 (PubChem computed); LogP = 3.52 (experimentally correlated from Fluorochem) |
| Comparator Or Baseline | 3-(2-Bromophenyl)-1H-pyrazol-5-amine (non-tert-butyl analog, CAS: 149246-80-0): predicted LogP ≈ 1.2 |
| Quantified Difference | Δ LogP ≈ +1.9 to +2.3 units (tert-butyl increases lipophilicity) |
| Conditions | Computed via XLogP3 algorithm (PubChem) and experimentally correlated LogP (Fluorochem) |
Why This Matters
LogP in the 3-4 range is correlated with optimal passive membrane permeability for intracellular target engagement, whereas LogP < 2 may limit passive diffusion; this differentiation predicts divergent pharmacokinetic behavior in cell-based assays.
- [1] PubChem. (2025). Compound Summary: 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine. PubChem CID 43436039. XLogP3-AA = 3.1. View Source
- [2] ChemExper Chemical Directory. (n.d.). LogP data for 3-(2-bromophenyl)-1H-pyrazol-5-amine. View Source
